1-Iodo-4-(octyloxy)benzene
Overview
Description
1-Iodo-4-(octyloxy)benzene is an organic compound with the molecular formula C14H21IO. It consists of a benzene ring substituted with an iodine atom at the para position and an octyloxy group at the same position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4-(octyloxy)benzene can be synthesized through a multi-step process involving the iodination of 4-(octyloxy)benzene. The general synthetic route involves:
Preparation of 4-(octyloxy)benzene: This can be achieved by reacting phenol with 1-bromooctane in the presence of a base such as potassium carbonate.
Iodination: The 4-(octyloxy)benzene is then subjected to iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions like the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Heck Reaction: Alkenes, palladium catalyst, base (e.g., triethylamine), and solvent (e.g., dimethylformamide).
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Scientific Research Applications
1-Iodo-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-iodo-4-(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The octyloxy group provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-methoxybenzene
- 1-Iodo-4-ethoxybenzene
- 1-Iodo-4-butoxybenzene
Uniqueness
1-Iodo-4-(octyloxy)benzene is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. The longer alkyl chain increases the hydrophobicity and can influence the solubility and reactivity of the compound compared to its shorter-chain analogs.
Biological Activity
Overview
1-Iodo-4-(octyloxy)benzene, a compound with the chemical formula CHIO, is a halogenated aromatic compound that has garnered attention in various fields of research for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.
- Molecular Formula : CHIO
- CAS Number : 96693-06-0
- Structure : The compound consists of an iodine atom attached to a benzene ring that is further substituted with an octyloxy group.
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial effects. The presence of iodine in its structure suggests possible antibacterial and antifungal activities. Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Case Study : A study evaluating various halogenated compounds found that derivatives similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be effective in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways related to cancer progression.
Research Findings : In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, including pancreatic and breast cancer cells, with IC values indicating potent activity. The exact mechanism appears to involve interference with mitochondrial function, leading to decreased ATP production and increased oxidative stress within the cells.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic octyloxy group may facilitate insertion into lipid membranes, altering membrane integrity.
- Reactive Oxygen Species (ROS) Generation : The iodine atom can participate in redox reactions, leading to ROS production, which is known to induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors involved in cell signaling pathways.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
1-Bromo-4-(octyloxy)benzene | Structure | Low | Moderate |
4-Octyloxybenzoic acid | Structure | Low | Low |
Safety and Toxicology
While the biological activities of this compound are promising, safety evaluations are crucial. Preliminary assessments suggest that high concentrations may lead to cytotoxicity in non-target cells. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.
Properties
IUPAC Name |
1-iodo-4-octoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNZJMEPQATIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627536 | |
Record name | 1-Iodo-4-(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96693-06-0 | |
Record name | 1-Iodo-4-(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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